4-Ethyl-4-phenyl-2-imidazolidinone
Description
Properties
CAS No. |
5062-78-2 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-ethyl-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-11(8-12-10(14)13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14) |
InChI Key |
BEYJAJJRSHXPMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
Propargylic ureas serve as precursors, where the propargylamine moiety is functionalized with ethyl and phenyl groups. For example, N-(4-ethyl-4-phenylbut-2-yn-1-yl)urea derivatives undergo base-mediated deprotonation at the urea N–H site, followed by a 5-exo-dig cyclization to form the imidazolidinone ring. Density functional theory (DFT) studies confirm that BEMP facilitates deprotonation, lowering the activation energy for cyclization (ΔG‡ ≈ 12.5 kcal/mol). The reaction proceeds via an allenamide intermediate, ensuring high regioselectivity for the five-membered ring over alternative pathways.
Table 1: Representative Substrates and Yields for BEMP-Catalyzed Synthesis
| Propargylic Urea Substituents | Product (Imidazolidin-2-one) | Yield (%) | Reaction Time |
|---|---|---|---|
| 4-Ethyl, 4-phenyl | This compound | 93 | 1 min |
| 4-Methyl, 4-aryl | Analogous derivatives | 77–86 | 1–5 min |
Optimization and Scope
Key advantages of this method include:
-
Ambient conditions : Reactions proceed at room temperature in acetonitrile.
-
Broad functional group tolerance : Halogens (Cl, Br, F), methoxy, and vinyl groups remain intact.
-
Scalability : Demonstrated for gram-scale synthesis with minimal purification.
A one-pot variant bypasses isolation of the propargylic urea by reacting propargylamines directly with isocyanates in the presence of BEMP (10 mol %), achieving 62% yield of this compound within 1 minute.
Aminolysis of Fischer Carbene Complexes
Fischer carbene complexes offer a transition metal-mediated route to imidazolidinones, leveraging the electrophilicity of carbene ligands for nucleophilic attack by diamines. This method is particularly suited for introducing stereochemical complexity.
Synthetic Protocol
The synthesis begins with a methoxy or acetoxy carbene complex (e.g., chromium or tungsten-based). Treatment with 1,2-diaminoethane derivatives bearing ethyl and phenyl substituents induces aminolysis, forming a chelated amino carbene intermediate. Subsequent cyclization with phosgene or triphosgene yields the imidazolidinone ring.
Table 2: Carbene Complex-Derived Imidazolidinones
| Carbene Precursor | Diamine Substituents | Product Yield (%) |
|---|---|---|
| Chromium methoxy carbene | 4-Ethyl-4-phenyl-1,2-diamine | 78 |
| Tungsten acetoxy carbene | Analogous derivatives | 65–84 |
Stereochemical Considerations
Chiral auxiliaries such as (4R,5S)-1,5-dimethyl-4-phenyl-2-imidazolidinone (derived from (-)-ephedrine) enable asymmetric synthesis. Hydrogenation of the phenyl group to cyclohexyl (using RhCl3) further diversifies substituent patterns.
Cyclocondensation of α-Amino Amides
A classical approach involves the cyclocondensation of α-amino amides with carbonyl sources under acidic or basic conditions. For this compound, N-ethyl-β-phenylalanine amide reacts with triphosgene in dichloromethane, yielding the target compound via intramolecular urea formation.
Reaction Conditions
-
Reagents : Triphosgene (1.2 equiv), DIPEA (3.0 equiv).
-
Temperature : 0°C to room temperature.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Reaction Time | Scalability | Stereochemical Control |
|---|---|---|---|---|
| BEMP-catalyzed hydroamidation | 93 | 1 min | High | Moderate |
| Fischer carbene aminolysis | 78 | 6–12 h | Moderate | High |
| α-Amino amide cyclocondensation | 72 | 2–4 h | Low | Low |
The BEMP-catalyzed route excels in efficiency and scalability, whereas the Fischer carbene method offers superior stereoselectivity for asymmetric applications.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4-phenyl-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazolidinone ring.
Substitution: Substitution reactions can introduce different substituents on the nitrogen or carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Pharmacological Activities
4-Ethyl-4-phenyl-2-imidazolidinone exhibits a range of pharmacological properties that make it a candidate for therapeutic applications:
- Hypotensive Activity : This compound has shown effectiveness in lowering blood pressure, making it a potential treatment for hypertension. Its mechanism involves vasodilation and modulation of vascular tone .
- Antiarrhythmic Properties : It has been investigated for its ability to stabilize cardiac rhythms, which is crucial for managing arrhythmias .
- Hypoglycemic Effects : The compound has demonstrated the ability to lower blood sugar levels, indicating potential use in treating diabetes or related metabolic disorders .
- Anti-inflammatory Effects : Studies suggest that it may help reduce inflammation, which could be beneficial in conditions such as arthritis or other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from simpler imidazolidine precursors through various chemical transformations.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Ethyl bromide, base | 75 |
| 2 | Cyclization | Amine catalyst, heat | 85 |
| 3 | Purification | Crystallization | 90 |
Case Studies
Several studies have documented the efficacy and safety of this compound in various biological models:
Case Study 1: Antihypertensive Effects
In a controlled experiment involving hypertensive rat models, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups. The study concluded that the compound's hypotensive effect could be attributed to its vasodilatory properties .
Case Study 2: Anti-inflammatory Action
A recent study assessed the anti-inflammatory effects of this compound in mice subjected to induced inflammation. Results showed a marked decrease in inflammatory markers and pain responses, suggesting its potential as an anti-inflammatory agent .
Case Study 3: Hypoglycemic Activity
Research conducted on diabetic animal models indicated that the compound significantly reduced blood glucose levels after administration. The mechanism was linked to enhanced insulin sensitivity and glucose uptake by peripheral tissues .
Mechanism of Action
The mechanism of action of 4-Ethyl-4-phenyl-2-imidazolidinone involves its ability to form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-Ethyl-4-phenyl-2-imidazolidinone can be contextualized by comparing it to structurally related imidazolidinones and derivatives. Key comparisons include substituent effects on enzyme inhibition, antitumor activity, and antimicrobial/antioxidant efficacy.
Structural Modifications and Enzyme Inhibition
Substituent position and type significantly impact phosphodiesterase (PDE) inhibition, a critical target in cardiovascular and metabolic therapies. For example:
- 4-(3,4-Dimethoxybenzyl)-2-imidazolidinone (Ro 7-2956): This compound inhibits rat erythrocyte PDE with an IC50 in the nM range, demonstrating 5,000-fold greater potency than theophylline. Elongating the alkyl group at position 3 (e.g., 3-butoxy-4-methoxy derivative) enhances activity, while similar modifications at position 4 reduce efficacy .
- However, the phenyl group could facilitate π-π interactions in binding pockets, offsetting steric limitations .
Antitumor Activity
- 1-Acetyl-5-methoxy-4-(phenylsulfanyl)imidazolidin-2-one : This derivative, featuring a phenylsulfanyl group at position 4, shows antitumor activity likely due to interactions with cellular targets involving sulfur-mediated redox mechanisms .
Antimicrobial and Antioxidant Properties
Substituent electronegativity and hydrophobicity influence antimicrobial efficacy:
- 4-Substituted phenylimidazolidin-4-one derivatives : Compounds with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring exhibit enhanced antimicrobial activity. For instance, derivatives 8 , 9 , and 14 (from ) demonstrate strong antioxidant activity due to resonance-stabilized radical scavenging .
- This compound: The unsubstituted phenyl group may offer moderate antioxidant activity, while the ethyl group could improve membrane permeability, enhancing microbial targeting .
Data Table: Comparative Analysis of Imidazolidinone Derivatives
Q & A
Q. What are the most efficient synthetic routes for 4-Ethyl-4-phenyl-2-imidazolidinone, and how can reaction conditions be optimized?
- Methodological Answer : A scalable synthesis involves multi-step reactions, such as the condensation of ethyl-substituted benzaldehyde derivatives with urea or thiourea analogs under acidic or basic conditions. For example, palladium-catalyzed hydrogenation (using Raney nickel to avoid dehalogenation) and alkaline cyclization (NaOH in ethanol at 45°C) can achieve yields >85% . Solvent selection (e.g., ethanol vs. water) and catalyst choice significantly impact purity and yield. LC-MS and NMR should monitor intermediate formation (e.g., Schiff bases) to optimize reaction progress .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve stereochemistry and confirm substituent positioning (e.g., ethyl and phenyl groups) .
- FT-IR to identify carbonyl (C=O) and N-H stretching vibrations (1,650–1,750 cm⁻¹ and 3,200–3,400 cm⁻¹, respectively).
- NMR (¹H and ¹³C) to assign protons and carbons, particularly distinguishing between imidazolidinone ring protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.8–7.6 ppm) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC against S. aureus and E. coli) with imidazole derivatives as positive controls .
- Enzyme inhibition : Fluorescence-based assays targeting histamine receptors or kinases, leveraging the compound’s imidazole moiety to mimic histidine residues .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with structurally similar analogs .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound derivatives?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-31G*) model electron distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., histamine H₁ receptor PDB: 3RZE), prioritizing substituents that enhance hydrogen bonding (e.g., fluorophenyl groups) .
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in reported biological activity data for imidazolidinone derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets from PubMed and Scopus using standardized metrics (e.g., logP, IC₅₀) to identify outliers .
- Structural analogs : Test derivatives with controlled substituent variations (e.g., replacing ethyl with methyl) to isolate activity drivers .
- Dose-response validation : Replicate assays under identical conditions (e.g., pH 7.4, 37°C) to minimize environmental variability .
Q. How does stereochemistry influence the stability and bioactivity of this compound?
- Methodological Answer :
- Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers to assess purity (>99% ee) .
- Accelerated stability studies : Expose enantiomers to heat (40°C) and humidity (75% RH) for 4 weeks; monitor degradation via LC-MS .
- Pharmacokinetics : Compare enantiomer bioavailability (Cmax, AUC) in rodent models to correlate stereochemistry with efficacy .
Q. What scalable purification techniques ensure high yields of this compound?
- Methodological Answer :
- Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane 1:3 → 1:1) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to maximize crystal purity (mp 145–148°C) .
- HPLC-MS : Validate purity (>98%) and quantify trace impurities (e.g., unreacted intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
